Dapsone hydroxylamine

Description

RN given refers to unlabeled cpd

Properties

IUPAC Name |

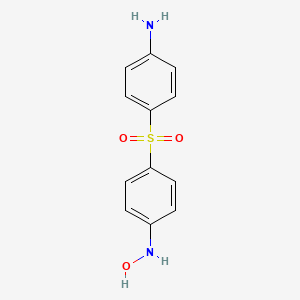

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186361 | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32695-27-5 | |

| Record name | Dapsone hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapsone hydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPSONE HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Characterization and Purity Analysis of Dapsone Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization and purity analysis of Dapsone Hydroxylamine (DDS-NOH), a critical metabolite of the antibacterial and anti-inflammatory drug Dapsone. Understanding the chemical properties, purity, and stability of DDS-NOH is paramount for researchers and drug development professionals due to its association with both the therapeutic and toxicological effects of Dapsone.[1] This document outlines detailed methodologies for its synthesis, purification, and analysis, including advanced analytical techniques.

Chemical and Physical Properties

This compound is the N-hydroxylated metabolite of Dapsone.[1] Its formation is primarily mediated by cytochrome P450 enzymes in the liver.[2] The chemical and physical properties of DDS-NOH are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | [3] |

| Synonyms | Dapsone N-hydroxylamine, DDS-NOH, 4-Amino-4'-hydroxylaminodiphenylsulfone | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₃S | [3] |

| Molecular Weight | 264.30 g/mol | [3] |

| CAS Number | 32695-27-5 | [3] |

| Appearance | Off-white to pale yellow solid | [4] |

| Melting Point | 194°C (decomposes) | |

| Solubility | Soluble in DMSO and methanol. | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through the chemical oxidation of Dapsone. The following is a representative protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dapsone

-

Ammonium persulfate

-

Sulfuric acid

-

Methanol

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Dapsone in a mixture of methanol and sulfuric acid at 0-5°C.

-

Slowly add a solution of ammonium persulfate in water while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification by Column Chromatography

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Load the crude product onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Purity Analysis

The purity of this compound is critical and can be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating DDS-NOH from its parent drug, Dapsone, and any potential degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) |

| Gradient | 20% to 80% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 295 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of DDS-NOH, particularly in biological matrices.[7]

| Parameter | Condition |

| LC System | UPLC system |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | This compound: Precursor ion > Product ion (specific m/z values to be determined) |

| Internal Standard | Isotopically labeled this compound or a structurally similar compound |

Chemical Characterization

Comprehensive chemical characterization is necessary to confirm the identity and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5 - 7.8 | Multiplet | 8H | Phenyl rings |

| NH₂ | 6.0 - 6.2 | Broad singlet | 2H | Amino group |

| NH-OH | 9.5 - 9.8 | Broad singlet | 1H | Hydroxylamine N-H |

| OH | 10.0 - 10.3 | Broad singlet | 1H | Hydroxylamine O-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 113 - 153 | Phenyl rings |

| C-S | ~140 | Carbon attached to sulfur |

| C-N (amino) | ~152 | Carbon attached to amino group |

| C-N (hydroxylamine) | ~150 | Carbon attached to hydroxylamine group |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H and O-H stretching (amine and hydroxylamine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | N-H bending (amine) |

| 1500 - 1400 | Aromatic C=C stretching |

| 1320 - 1280 | S=O stretching (sulfone) |

| 1160 - 1120 | S=O stretching (sulfone) |

Stability and Forced Degradation Studies

Understanding the stability of this compound is crucial for its handling, storage, and for the development of analytical methods. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8][9][10]

Experimental Protocol: Forced Degradation Studies

Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]

-

Thermal Degradation: Solid drug at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[11]

Samples from these studies should be analyzed by the validated stability-indicating HPLC method to assess the extent of degradation and to profile the degradation products.

Visualizations

Metabolic Pathway of Dapsone to this compound

References

- 1. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | C12H12N2O3S | CID 65387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. isca.me [isca.me]

- 8. rjptonline.org [rjptonline.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pharmahealthsciences.net [pharmahealthsciences.net]

The Double-Edged Sword: A Technical Guide to Dapsone Hydroxylamine-Induced Reactive Oxygen Species Generation in Erythrocytes

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental assessment of reactive oxygen species (ROS) generation in erythrocytes induced by dapsone hydroxylamine (DDS-NOH), a principal metabolite of the sulfone drug dapsone. This document is intended for researchers, scientists, and drug development professionals engaged in hematology, toxicology, and pharmacology.

Dapsone is a widely used pharmaceutical for various conditions, including leprosy and certain dermatological disorders. However, its clinical utility is often hampered by dose-dependent hemolytic anemia and methemoglobinemia, adverse effects primarily attributed to its N-hydroxylated metabolite, this compound.[1] This guide elucidates the intricate biochemical processes initiated by DDS-NOH within red blood cells, leading to oxidative stress and subsequent cellular damage.

Core Mechanism: A Vicious Cycle of Oxidation

Dapsone itself is relatively inert; its toxicity manifests through its metabolic conversion to DDS-NOH.[2] Upon entering the erythrocyte, DDS-NOH engages in a destructive redox cycle with hemoglobin. This process involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), resulting in the formation of methemoglobin (MetHb), which is incapable of binding and transporting oxygen.[3] Concurrently, DDS-NOH is reduced back to dapsone, which can then be re-hydroxylated, perpetuating the toxic cycle.

This redox cycling is a significant source of reactive oxygen species, including superoxide anions and hydroxyl radicals.[4] These highly reactive molecules inflict widespread damage on cellular components, instigating a cascade of events that compromise erythrocyte integrity and survival.

A critical factor influencing susceptibility to dapsone-induced hemolysis is the status of the pentose phosphate pathway (PPP), particularly the activity of glucose-6-phosphate dehydrogenase (G6PD).[5] G6PD is essential for generating NADPH, which is required by glutathione reductase to maintain a reduced glutathione (GSH) pool. GSH is a primary intracellular antioxidant, crucial for detoxifying ROS. In individuals with G6PD deficiency, the diminished capacity to regenerate NADPH leads to a rapid depletion of GSH upon exposure to oxidative stressors like DDS-NOH, rendering their erythrocytes exquisitely sensitive to hemolysis.[5]

Quantitative Effects of this compound on Erythrocytes

The following tables summarize the quantitative data from various in vitro studies, illustrating the dose-dependent effects of DDS-NOH on key biomarkers of oxidative stress in human and rat erythrocytes.

Table 1: Effect of this compound on Methemoglobin Formation

| DDS-NOH Concentration (µM) | Species | Incubation Time | Methemoglobin (% of total Hemoglobin) | Reference |

| 10 - 50 | Human | Not specified | Sub-hemolytic concentrations that induce procoagulant activity | [6] |

| 175 - 750 | Human | Not specified | Concentration range required to induce significant damage | [7] |

| 50 - 175 | Rat | Not specified | Concentration range required to induce significant damage | [7] |

| 300 | Human | 30 minutes | Peak induction of band 3 tyrosine phosphorylation | [4] |

Table 2: Impact of this compound on Erythrocyte Glutathione Status

| DDS-NOH Concentration | Species | Effect on Glutathione | Reference |

| Not specified | Human | Decreased GSH content and conversion to GSSG and protein-glutathione mixed disulfides | [4] |

| Concentration-dependent | Human & Rat | Rapid loss of reduced glutathione with a concomitant increase in protein-glutathione mixed disulfide formation | [7] |

Table 3: this compound-Induced Changes in Erythrocyte Membrane Proteins

| DDS-NOH Concentration | Species | Effect on Membrane Proteins | Reference |

| Up to 300 µM | Human | Concentration-dependent increase in tyrosine phosphorylation of band 3 protein | [4] |

| Not specified | Human | Aggregation of band 3 protein into high molecular weight aggregates | [4] |

| 175 - 750 µM | Human | Loss of protein band 2.1 and appearance of membrane-bound hemoglobin | [7] |

| 50 - 175 µM | Rat | Loss of protein band 2.1 and appearance of membrane-bound hemoglobin | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Signaling pathway of this compound-induced oxidative stress in erythrocytes.

Figure 2: Experimental workflow for intracellular ROS detection in erythrocytes using DCFH-DA.

Figure 3: Experimental workflow for spectrophotometric determination of methemoglobin.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS generated.[8][9]

Materials:

-

Erythrocyte suspension

-

Phosphate-buffered saline (PBS), pH 7.4

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

This compound (DDS-NOH)

-

Positive control (e.g., tert-butyl hydroperoxide)

-

Negative control (vehicle)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed PBS.[9]

-

Wash erythrocytes twice with PBS and resuspend to the desired concentration.

-

Add the DCFH-DA working solution to the erythrocyte suspension and incubate for 30-60 minutes at 37°C in the dark.[9]

-

Centrifuge the cells and wash with PBS to remove excess probe.

-

Resuspend the DCFH-DA-loaded erythrocytes in PBS.

-

Aliquot the cell suspension into a 96-well black microplate.

-

Add DDS-NOH, positive control, and negative control to the respective wells.

-

Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

-

Normalize the fluorescence readings to a cell number or protein concentration if necessary.

Protocol 2: Spectrophotometric Determination of Methemoglobin

Principle: This method is based on the characteristic absorbance spectrum of methemoglobin at 630 nm. The total hemoglobin content is determined after conversion of all hemoglobin forms to cyanmethemoglobin, which has a peak absorbance at 540 nm.[10][11]

Materials:

-

Whole blood or erythrocyte suspension

-

Lysis buffer (e.g., saponin solution or hypotonic buffer)

-

Phosphate buffer, pH 6.8

-

Potassium ferricyanide solution

-

Potassium cyanide solution

-

Spectrophotometer

Procedure:

-

Lyse a known volume of blood or erythrocytes with lysis buffer.

-

Dilute the hemolysate with phosphate buffer.

-

Divide the diluted hemolysate into two tubes.

-

Tube A (for MetHb): Measure the absorbance at 630 nm (A630_sample).

-

Tube B (for Total Hb):

-

Add potassium ferricyanide to oxidize all hemoglobin to methemoglobin.

-

Add potassium cyanide to convert methemoglobin to stable cyanmethemoglobin.

-

Measure the absorbance at 540 nm (A540_total).

-

-

Calculation: The percentage of methemoglobin is calculated using the following formula, which may require specific extinction coefficients for your instrument and reagents: % MetHb = (A630_sample / ε_MetHb) / (A540_total / ε_CNMetHb) * 100 (where ε is the molar extinction coefficient)

A simplified approach compares the absorbance at 630 nm before and after the addition of a reducing agent that converts MetHb to Hb.

Protocol 3: Quantification of Reduced (GSH) and Oxidized (GSSG) Glutathione by HPLC

Principle: This method involves the separation and quantification of GSH and GSSG in erythrocyte lysates using high-performance liquid chromatography (HPLC). To prevent auto-oxidation, thiols in the sample are often derivatized.

Materials:

-

Erythrocyte pellet

-

Metaphosphoric acid (MPA) or other protein precipitating agent

-

Mobile phase (specific to the column and detection method)

-

GSH and GSSG standards

-

HPLC system with a suitable column (e.g., C18) and detector (UV or electrochemical)

Procedure:

-

Lyse a packed erythrocyte pellet with a protein precipitating agent like MPA to deproteinize the sample and stabilize GSH.

-

Centrifuge to remove precipitated proteins.

-

Filter the supernatant.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate GSH and GSSG using an appropriate mobile phase and column.

-

Detect GSH and GSSG using a UV detector (e.g., at 215 nm) or an electrochemical detector.

-

Quantify the concentrations of GSH and GSSG by comparing the peak areas to those of known standards.

-

The GSH/GSSG ratio can then be calculated as a measure of oxidative stress.

Conclusion

This compound poses a significant oxidative threat to erythrocytes, primarily through a redox cycling mechanism that generates reactive oxygen species and methemoglobin. The resulting depletion of intracellular antioxidants, particularly in G6PD-deficient individuals, and damage to membrane components can lead to premature erythrocyte destruction and hemolytic anemia. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the hematological toxicity of dapsone and other xenobiotics, and to explore potential therapeutic interventions to mitigate these adverse effects. A thorough understanding of these mechanisms is paramount for the safe and effective use of dapsone and for the development of new drugs with improved safety profiles.

References

- 1. scielo.br [scielo.br]

- 2. Role of this compound in dapsone-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces premature removal of human erythrocytes by membrane reorganization and antibody binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dapsone-induced hemolytic anemia: effect of this compound on sulfhydryl status, membrane skeletal proteins and morphology of human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Cytochrome P450-Mediated Formation of Dapsone Hydroxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP)-mediated metabolic activation of dapsone to its reactive hydroxylamine metabolite, a critical step implicated in the drug's hematological toxicity. This document details the key CYP isoforms involved, presents quantitative kinetic data, outlines detailed experimental protocols for in vitro assessment, and illustrates the complex regulatory networks governing the expression of these vital enzymes. This guide is intended to be a valuable resource for researchers and professionals in drug development and toxicology, aiding in the prediction and mitigation of adverse drug reactions associated with dapsone and other arylamine drugs.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory and infectious diseases, undergoes extensive metabolism in the liver. A key metabolic pathway is N-hydroxylation, which leads to the formation of dapsone hydroxylamine (DDS-NHOH). This metabolite is a potent oxidizing agent responsible for the dose-dependent hematological side effects of dapsone, including methemoglobinemia and hemolytic anemia. The formation of this compound is primarily catalyzed by the cytochrome P450 superfamily of enzymes. Understanding the specific CYP isoforms involved, their kinetic parameters, and the regulatory mechanisms controlling their expression is paramount for predicting individual susceptibility to dapsone toxicity and for developing safer therapeutic strategies.

Cytochrome P450 Isoforms in Dapsone N-Hydroxylation

Multiple cytochrome P450 enzymes have been identified as catalysts for the N-hydroxylation of dapsone. The primary isoforms implicated are CYP2C9, CYP2C19, CYP3A4, and CYP2E1.[1][2] However, the relative contribution of each enzyme can vary between individuals, likely due to genetic polymorphisms and the influence of co-administered drugs.

-

CYP2C9 and CYP2C19: Several studies point to CYP2C9 and CYP2C19 as significant contributors to this compound formation, particularly at therapeutic concentrations.[1]

-

CYP3A4: This highly abundant hepatic enzyme is also involved in dapsone N-hydroxylation.[3] Its broad substrate specificity suggests a potential for drug-drug interactions.

-

CYP2E1: This isoform is also capable of metabolizing dapsone to its hydroxylamine metabolite.[2]

Quantitative Data on Dapsone N-Hydroxylation

The kinetics of dapsone N-hydroxylation have been studied in human liver microsomes, revealing a complex, biphasic pattern that suggests the involvement of multiple enzymes with different affinities for the substrate.

| Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes (High-affinity component) | 4 ± 3 | 0.13 ± 0.04 | [2] |

| Human Liver Microsomes (Low-affinity component) | 140 ± 50 | 1.3 ± 0.1 | [2] |

Table 1: Michaelis-Menten Kinetic Parameters for Dapsone N-Oxidation in Human Liver Microsomes. This table summarizes the biphasic kinetic constants for the formation of this compound, indicating the presence of at least two distinct enzyme activities.[2]

Experimental Protocols

In Vitro Dapsone N-Hydroxylation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the rate of this compound formation using a pool of human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Dapsone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., dapsone-d8)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of dapsone in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in potassium phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture containing human liver microsomes (typically 0.2-0.5 mg/mL final concentration) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add dapsone at various concentrations to the pre-warmed microsome mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Vortex the mixture to precipitate the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Quantification of this compound by LC-MS/MS

This section provides a general outline for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[4]

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 10 µL.[4]

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For dapsone, the precursor ion is m/z 249.1, with product ions at m/z 92 and 108.[4]

Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualization of Pathways and Workflows

Metabolic Pathway of Dapsone to this compound

Caption: Dapsone is metabolized to this compound via N-hydroxylation catalyzed by several CYP450 isoforms.

Experimental Workflow for In Vitro Dapsone N-Hydroxylation Assay

References

- 1. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human liver microsomal N-hydroxylation of dapsone by cytochrome P-4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Biotransformation of Dapsone to Dapsone Hydroxylamine in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of dapsone to its reactive metabolite, dapsone hydroxylamine, within liver microsomes. This process is of significant interest due to the association of this compound with the hematological side effects of dapsone, such as methemoglobinemia and hemolysis.[1] This document details the enzymatic pathways, kinetic data, and experimental protocols relevant to the study of this metabolic conversion.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. Its therapeutic efficacy is accompanied by a risk of dose-related hematologic adverse effects, which are believed to be mediated by its N-hydroxylated metabolite, this compound (DDS-NOH).[2][3] The formation of this reactive metabolite primarily occurs in the liver and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Understanding the specifics of this biotransformation is crucial for predicting drug-drug interactions and individual patient susceptibility to dapsone-induced toxicity.

Enzymatic Pathway of Dapsone N-Hydroxylation

The conversion of dapsone to this compound is an N-oxidation reaction predominantly carried out by various cytochrome P450 isoenzymes in human liver microsomes.[6] While multiple CYPs can contribute, studies have identified key enzymes involved in this metabolic step. The primary metabolic pathway involves the direct N-hydroxylation of one of the amino groups of dapsone.

Caption: Experimental workflow for dapsone metabolism in liver microsomes.

-

Preparation: Thaw cryopreserved human liver microsomes on ice. P[7]repare a stock solution of dapsone in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system and potassium phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.1-1.0 mg/mL protein), and dapsone at various concentrations to determine kinetic parameters.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL. 5[8]. Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 10, 20, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the microsomal proteins.

-

Sample Processing: Add an internal standard for accurate quantification. Vortex the samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or HPLC-MS/MS to separate and quantify dapsone and this compound.

Enzyme Inhibition Studies

To identify the specific CYP enzymes involved, the above protocol can be modified to include a pre-incubation step with known CYP-specific inhibitors before the addition of dapsone. A control incubation without the inhibitor should be run in parallel. The percentage of inhibition is calculated by comparing the rate of this compound formation in the presence and absence of the inhibitor.

Conclusion

The biotransformation of dapsone to this compound in liver microsomes is a complex process mediated by multiple cytochrome P450 enzymes. The biphasic kinetics observed in human liver microsomes highlight the contribution of both high-affinity and low-affinity enzymes. Understanding the specific CYPs involved and their kinetic parameters is essential for predicting potential drug-drug interactions and for developing strategies to mitigate the hematological toxicity of dapsone. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this critical metabolic pathway.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human liver microsomal N-hydroxylation of dapsone by cytochrome P-4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. An investigation of the role of metabolism in dapsone-induced methaemoglobinaemia using a two compartment in vitro test system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Dapsone Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone hydroxylamine (DDS-NOH) is the principal metabolite of the sulfone drug dapsone and is intrinsically linked to both its therapeutic efficacy and toxicity profile, particularly hematological adverse effects such as methemoglobinemia and hemolytic anemia.[1][2] Understanding the chemical stability and degradation pathways of this reactive metabolite is paramount for the development of safer dapsone-based therapies and for the accurate analytical determination of dapsone and its metabolites in biological matrices. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability of DDS-NOH, its degradation pathways, and detailed experimental protocols for its investigation.

Introduction to this compound

Dapsone (4,4'-diaminodiphenyl sulfone) is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, CYP2C19, and CYP3A4, through N-hydroxylation to form this compound.[3][4][5] This metabolic activation is a critical step, as DDS-NOH is a potent oxidizing agent. Its reactivity is central to the pharmacological and toxicological effects observed with dapsone administration.[1] The inherent instability of DDS-NOH presents significant challenges in its handling, analysis, and the interpretation of pharmacokinetic and pharmacodynamic data.

Chemical Stability of this compound

This compound is known to be an unstable compound, particularly susceptible to oxidation.[6] Its stability is influenced by various factors, including the presence of oxidizing agents, pH, temperature, and light.

Intrinsic Stability and Auto-oxidation

The hydroxylamine functional group in DDS-NOH is readily oxidized. A primary degradation pathway for DDS-NOH is its auto-oxidation to the highly reactive nitroso-dapsone (NODDS).[7] This conversion is a key step in the cascade of reactions leading to oxidative damage in red blood cells. The instability of DDS-NOH is highlighted by the need for stabilizing agents, such as ascorbic acid, during the analysis of biological samples to prevent its degradation.[6]

Influence of Environmental Factors

While specific quantitative data on the degradation kinetics of DDS-NOH under various pH, temperature, and light conditions are not extensively available in the public domain, general principles of chemical stability for hydroxylamines suggest the following:

-

pH: The stability of DDS-NOH is expected to be pH-dependent. In acidic conditions, the amine groups would be protonated, which might influence the electronic properties and stability of the hydroxylamine moiety. In alkaline conditions, deprotonation could facilitate oxidation.

-

Temperature: As with most chemical reactions, the degradation of DDS-NOH is expected to accelerate at higher temperatures. Storage at low temperatures, such as -20°C or -80°C, is recommended for analytical standards.[8]

-

Light: Aromatic amines and their derivatives can be susceptible to photodegradation. Exposure to light, particularly UV radiation, could potentially accelerate the degradation of DDS-NOH.

Degradation Pathways of this compound

The primary degradation pathway of DDS-NOH is oxidation. Other potential pathways include the formation of dimers and other adducts.

Oxidation to Nitroso-dapsone

The most significant degradation pathway of DDS-NOH is its oxidation to nitroso-dapsone (NODDS).[7] This highly electrophilic metabolite can covalently bind to cellular macromolecules, including proteins, contributing to the toxic effects of dapsone.

Redox Cycling

In biological systems, DDS-NOH participates in a futile redox cycle with hemoglobin. It oxidizes oxyhemoglobin to methemoglobin, and in the process is itself converted back to dapsone or to NODDS.[9] This cycling contributes to the sustained oxidative stress observed with dapsone therapy.

The enzymatic and non-enzymatic interconversion of dapsone and its metabolites is a critical aspect of its pharmacology and toxicology.

Quantitative Data Summary

Table 1: Summary of this compound Stability under Different Conditions

| Stress Condition | Reagent/Parameters | Incubation Time | Temperature (°C) | % Degradation | Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 M HCl | - | - | - | - | - |

| Alkaline Hydrolysis | 0.1 M NaOH | - | - | - | - | - |

| Oxidative | 3% H₂O₂ | - | - | - | Nitroso-dapsone | [7] |

| Thermal | - | - | >40 | - | - | - |

| Photolytic | UV/Visible Light | - | - | - | - | - |

| (Data not available in cited literature) |

Table 2: Kinetic Parameters for this compound Degradation

| Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) | Reference |

| Auto-oxidation | - | - | - | - |

| pH [value] | - | - | - | - |

| Temperature [value] | - | - | - | - |

| (Data not available in cited literature) |

Experimental Protocols

The following protocols are proposed for conducting forced degradation studies on this compound to elucidate its stability profile and degradation pathways. These are based on general guidelines for drug stability testing.[10][11]

General Protocol for Forced Degradation Studies

This workflow outlines the general steps for investigating the stability of DDS-NOH.

Detailed Methodologies

5.2.1. Preparation of this compound Solution:

-

Prepare a stock solution of DDS-NOH in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. The use of an antioxidant like ascorbic acid in the solvent may be necessary to prevent premature degradation.

5.2.2. Acidic and Alkaline Hydrolysis:

-

To separate aliquots of the DDS-NOH stock solution, add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for alkaline hydrolysis.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equimolar amount of base or acid, and dilute with the mobile phase for analysis.

5.2.3. Oxidative Degradation:

-

Treat an aliquot of the DDS-NOH stock solution with an equal volume of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period, taking samples at various time points.

-

Dilute the samples with the mobile phase for immediate analysis.

5.2.4. Thermal Degradation:

-

Place aliquots of the DDS-NOH stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C).

-

Withdraw samples at various time points and dilute for analysis.

5.2.5. Photolytic Degradation:

-

Expose aliquots of the DDS-NOH stock solution to a calibrated light source (e.g., UV-A, UV-C, or a combination simulating sunlight) for a defined duration.

-

Simultaneously, keep a control sample in the dark.

-

At specified time points, withdraw and analyze the samples.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is recommended for the analysis of DDS-NOH and its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both DDS-NOH and its potential degradation products have significant absorbance. Mass spectrometric detection (LC-MS/MS) is crucial for the identification and characterization of unknown degradation products.[12]

Conclusion

This compound is a chemically unstable metabolite that readily undergoes oxidation, primarily to nitroso-dapsone. This reactivity is central to its biological effects. A thorough understanding of its stability under various pharmaceutical processing and storage conditions is essential for ensuring the quality, safety, and efficacy of dapsone-containing products. The experimental protocols outlined in this guide provide a framework for systematically investigating the chemical stability and degradation pathways of this critical metabolite. Further research is warranted to generate quantitative stability data to populate the presented tables and to fully elucidate the degradation profile of this compound.

References

- 1. This compound | 32695-27-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of human CD8+ T-cells with nitroso dapsone-modified HLA-B*13:01-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 32695-27-5 [m.chemicalbook.com]

- 9. Reduction of this compound to dapsone during methaemoglobin formation in human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isca.me [isca.me]

The Role of CYP2E1 in the Metabolic Activation of Dapsone to its Hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone, a sulfone antibiotic and anti-inflammatory agent, is extensively used in the treatment of various infectious and dermatological diseases. However, its clinical utility is often limited by dose-dependent hematological adverse effects, primarily methemoglobinemia and hemolytic anemia. These toxicities are strongly associated with the metabolic activation of dapsone to its reactive hydroxylamine metabolite, dapsone hydroxylamine (DDS-NOH). This technical guide provides an in-depth examination of the role of Cytochrome P450 2E1 (CYP2E1) in this critical biotransformation step. It synthesizes quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows to support further research and drug development efforts in this area.

Introduction

The N-hydroxylation of dapsone is a pivotal step in its toxification pathway. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. While several CYP isoforms have been implicated in dapsone metabolism, CYP2E1 has been identified as a key enzyme, particularly at lower, therapeutically relevant concentrations of the drug.[1] Understanding the specific contribution of CYP2E1 to this compound formation is crucial for predicting and mitigating the risk of adverse drug reactions in patients. This guide aims to provide a comprehensive resource for professionals investigating the metabolic activation of dapsone.

Quantitative Data on Dapsone N-Hydroxylation

The kinetics of dapsone N-hydroxylation in human liver microsomes (HLMs) have been shown to be biphasic, suggesting the involvement of at least two distinct enzyme systems with different affinities for the substrate.[1] CYP2E1 is considered a high-affinity enzyme, while CYP3A4 is a low-affinity, high-capacity enzyme.[1] The following table summarizes the key quantitative data from in vitro studies.

| Enzyme System | Substrate Concentration Range | Km (µM) | Vmax (nmol/mg protein/min) | Contributor(s) | Reference |

| Human Liver Microsomes (High-Affinity Component) | Low (e.g., 5 µM) | 4 ± 3 | 0.13 ± 0.04 | CYP2E1, CYP2C isoforms | [1] |

| Human Liver Microsomes (Low-Affinity Component) | High (e.g., 100 µM) | 140 ± 50 | 1.3 ± 0.1 | CYP3A4 | [1] |

| Rat Liver Microsomes | Not Specified | 32.39 | Not Specified | Not Specified | [2] |

| Human Liver Microsomes | Not Specified | 151.00 | Not Specified | Not Specified | [2] |

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols

A variety of in vitro methods are employed to investigate the role of CYP2E1 in dapsone metabolism. Below are detailed methodologies for key experiments.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This is the most common in vitro system for studying hepatic drug metabolism.

Objective: To determine the kinetics of this compound formation in a mixed-enzyme system and to probe the contribution of specific CYP isoforms using selective inhibitors.

Materials:

-

Pooled human liver microsomes (commercially available)

-

Dapsone

-

This compound standard

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Selective CYP inhibitors:

-

Diethyldithiocarbamate (DDC) for CYP2E1

-

Troleandomycin or Ketoconazole for CYP3A4

-

Sulfaphenazole for CYP2C9

-

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification (e.g., a structural analog of dapsone)

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV detection

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL protein), and dapsone at various concentrations (to determine kinetics) or a fixed concentration (for inhibition studies).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Analytical Quantification: Analyze the formation of this compound in the supernatant using a validated HPLC-MS or other suitable analytical method. An internal standard should be used to ensure accurate quantification.

-

Inhibition Studies: For inhibition experiments, pre-incubate the microsomes with a selective inhibitor (e.g., DDC for CYP2E1) for a short period before adding dapsone.[1] Compare the rate of hydroxylamine formation in the presence and absence of the inhibitor to determine the contribution of the targeted CYP isoform.

Recombinant Human CYP Enzyme Assays

This method allows for the investigation of a single CYP isoform's activity in isolation.

Objective: To directly assess the catalytic activity of CYP2E1 in the N-hydroxylation of dapsone.

Materials:

-

Recombinant human CYP2E1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

All other materials as listed in the HLM protocol.

Procedure: The procedure is similar to the HLM incubation, with the key difference being the use of a specific recombinant CYP enzyme instead of the mixed-enzyme microsomal preparation. This allows for the direct measurement of the kinetic parameters (Km and Vmax) for CYP2E1-mediated dapsone N-hydroxylation without the confounding activities of other CYPs.

Visualization of Pathways and Workflows

Metabolic Pathway of Dapsone to this compound

The following diagram illustrates the primary metabolic activation pathway of dapsone, highlighting the role of key CYP enzymes.

Caption: Metabolic pathway of dapsone to its hydroxylamine metabolite.

Experimental Workflow for In Vitro Dapsone Metabolism Study

This diagram outlines the logical flow of a typical in vitro experiment to assess the role of CYP2E1 in dapsone metabolism.

Caption: A typical experimental workflow for in vitro dapsone metabolism studies.

Discussion and Conclusion

The metabolic activation of dapsone to its hydroxylamine is a complex process involving multiple CYP isoforms. The available data strongly support a significant role for CYP2E1, particularly at lower, clinically relevant concentrations of dapsone, due to its high affinity for the substrate.[1] However, at higher concentrations, CYP3A4 appears to be a major contributor.[1] The involvement of other isoforms such as CYP2C9 and CYP2C19 has also been suggested, indicating that the overall metabolic profile can vary between individuals depending on their specific CYP expression levels.[3][4]

For drug development professionals, understanding the role of CYP2E1 in dapsone metabolism is critical for several reasons. Firstly, it can help in the development of safer analogs of dapsone that are less prone to metabolic activation by CYP2E1. Secondly, it highlights the potential for drug-drug interactions. Co-administration of dapsone with drugs that are inhibitors or inducers of CYP2E1 could alter the rate of hydroxylamine formation and, consequently, the risk of toxicity. For example, disulfiram, a known CYP2E1 inhibitor, has been shown to significantly decrease the formation of this compound in vivo.[1]

References

- 1. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of shikonin and fisetin on dapsone metabolism <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Dapsone and its Metabolite, Dapsone Hydroxylamine, in Human Plasma using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of the anti-inflammatory and antimicrobial agent, Dapsone (DDS), and its pharmacologically active but potentially toxic metabolite, Dapsone Hydroxylamine (DDS-NOH), in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies. A complete, validated method for Dapsone is presented. For this compound, a representative method is provided, as specific mass spectrometric parameters may require empirical optimization. This document is intended to guide researchers in therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and toxicological assessments.

Introduction

Dapsone is a sulfone medication used in the treatment of various conditions, including leprosy, dermatitis herpetiformis, and as a prophylactic agent for malaria. Upon administration, Dapsone is metabolized in the liver, primarily through N-acetylation and N-hydroxylation. The N-hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP2E1 and CYP3A4), results in the formation of this compound (DDS-NOH).[1] This metabolite is believed to be responsible for both the therapeutic effects and the adverse hematological side effects of Dapsone, such as methemoglobinemia and hemolytic anemia. Therefore, the simultaneous quantification of both Dapsone and DDS-NOH in human plasma is crucial for understanding its complete pharmacological profile and ensuring patient safety. HPLC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity, specificity, and high-throughput capabilities.

Metabolic Pathway of Dapsone

Dapsone undergoes metabolic conversion in the liver to form this compound. This bioactivation is a critical step in its mechanism of action and toxicity.

Experimental Protocols

The following protocols are provided for the extraction and analysis of Dapsone and this compound from human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of both Dapsone and this compound from human plasma.

-

Sample Thawing: Thaw frozen human plasma samples at room temperature. Vortex mix for 10 seconds.

-

Internal Standard Spiking: To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., Dapsone-d8 at 100 ng/mL in 50:50 methanol:water). Vortex for 5 seconds.

-

Acidification: Add 200 µL of 5 mM ammonium acetate to each sample. Vortex for 5 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Orochem Panthera Deluxe, 30mg/1mL) with 1 mL of methanol.

-

SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of HPLC-grade water.

-

Sample Loading: Load the entire pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are typical HPLC and MS/MS parameters.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | Phenomenex Luna C18 (100 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 50% A / 50% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Run Time | ~5 minutes |

| Parameter | Condition |

| MS System | Sciex API 4000 or equivalent Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 550 °C |

| Curtain Gas | 40 psi |

| Collision Gas | 8 psi |

| Dwell Time | 300 msec |

MRM Transitions and MS Parameters

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Dapsone and a proposed transition for this compound.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Dapsone | 249.1 | 156.1 | 80 | 20 |

| Dapsone-d8 (IS) | 257.1 | 160.0 | 80 | 20 |

| This compound | 265.1 | To be determined | To be optimized | To be optimized |

Note on this compound: The precursor ion for this compound ([M+H]+) is m/z 265.1 based on its molecular weight of 264.3 g/mol . The optimal product ion(s) and collision energy must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Quantitative Data Summary

The following tables present typical validation data for the quantification of Dapsone and this compound in human plasma.

Table 1: Dapsone Quantitative Data (HPLC-MS/MS)

| Parameter | Result |

| Linearity Range | 5 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Table 2: this compound Quantitative Data (from HPLC-UV method)

| Parameter | Result |

| Linearity Range | 94.8 - 6320 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 47 ng/mL |

| Within-day Precision (%CV) | 3 - 5% |

| Between-day Precision (%CV) | 4 - 10% |

| Recovery | 80 - 82% |

Note: Data for this compound is based on an HPLC-UV method and should be considered as an estimation for an HPLC-MS/MS method. The LLOQ for an optimized HPLC-MS/MS method is expected to be significantly lower.

Experimental Workflow

The overall experimental workflow for the quantification of Dapsone and this compound in human plasma is illustrated below.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of Dapsone in human plasma. The provided protocol for Dapsone is based on validated methods. For its metabolite, this compound, a representative protocol is offered, which can be fully established upon empirical determination of its specific mass spectrometric parameters. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical drug development to accurately measure the concentrations of these critical compounds, thereby facilitating a better understanding of Dapsone's disposition and effects in humans.

References

Application Notes and Protocols for In Vitro Assessment of Dapsone Hydroxylamine Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a sulfone antibiotic, is utilized for its anti-inflammatory and anti-bacterial properties in the treatment of various conditions, including leprosy and dermatitis herpetiformis.[1] However, its clinical use is often limited by dose-dependent hematological adverse effects, primarily methemoglobinemia and hemolytic anemia.[1][2] These toxicities are not caused by the parent drug but by its reactive metabolite, Dapsone Hydroxylamine (DDS-NHOH), formed through hepatic N-hydroxylation mediated by cytochrome P450 enzymes.[1][2][3]

DDS-NHOH induces oxidative stress in red blood cells (RBCs), leading to the oxidation of hemoglobin to methemoglobin, which is incapable of oxygen transport.[4][5][6] This oxidative damage also alters the RBC membrane, promoting premature clearance and hemolysis.[4][7] Furthermore, DDS-NHOH can induce procoagulant activity in RBCs, increasing the risk of thrombosis.[8][9][10] Understanding the mechanisms of DDS-NHOH toxicity is crucial for developing strategies to mitigate its adverse effects and for the safety assessment of new drug candidates with similar metabolic profiles.

These application notes provide a detailed overview of in vitro models and experimental protocols to assess the hematological toxicity of DDS-NHOH. The described methods are essential for researchers in toxicology, pharmacology, and drug development for screening compounds and investigating mechanisms of drug-induced hematotoxicity.

In Vitro Models for Assessing this compound Toxicity

The primary targets of DDS-NHOH toxicity are red blood cells. Therefore, in vitro models predominantly utilize isolated erythrocytes. Other cell types, such as peripheral blood mononuclear cells (PBMCs), can be used to assess broader cytotoxic effects.

-

Isolated Human and Rat Red Blood Cells (RBCs): Freshly isolated RBCs are the most common and relevant model for studying DDS-NHOH-induced methemoglobinemia, hemolysis, and membrane alterations.[4][8][10] Human RBCs are preferred for their direct clinical relevance.

-

Peripheral Blood Mononuclear Cells (PBMCs): These cells are suitable for evaluating the general cytotoxicity of DDS-NHOH using assays like the MTT assay.[11]

-

Cell-Free Hemoglobin Solutions: Purified hemoglobin can be used in cell-free systems to study the direct interaction of DDS-NHOH with hemoglobin and the kinetics of methemoglobin formation.[12]

-

Co-culture Systems: To investigate interactions with other cell types, co-culture models, such as RBCs with endothelial cells, can be employed to study adherence and prothrombotic effects.[8][10]

-

Models for Susceptible Populations (G6PD Deficiency): Given that individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency are more susceptible to dapsone-induced hemolysis, in vitro models can be adapted using G6PD-deficient RBCs to study this enhanced toxicity.[13][14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on DDS-NHOH toxicity.

Table 1: Effective Concentrations of this compound in Red Blood Cell Assays

| Parameter | Cell Type | DDS-NHOH Concentration | Observed Effect | Reference |

| Procoagulant Activity | Human RBCs | 10–50 µM | Increased phosphatidylserine exposure and microvesicle formation | [8][9][10] |

| Membrane Alterations | Human RBCs | 0.15–0.6 mM | Band 3 protein aggregation and IgG binding | [4] |

| Methemoglobin Formation | Human Blood | EC50: 95 ± 19 µM | Methemoglobin formation | [17] |

| Methemoglobin Formation | Rat Blood | EC50: 828 ± 104 µM | Methemoglobin formation | [17] |

Table 2: Cytotoxicity of this compound

| Cell Type | Assay | DDS-NHOH Concentration | Viability/Toxicity | Reference |

| Human PBMCs | MTT Assay | Concentration-dependent | Increased cytotoxicity | [11] |

| Mononuclear Leukocytes | N/A | Sufficient concentration | Cell death | [2][18] |

Experimental Protocols

Protocol 1: Assessment of Methemoglobin Formation in Human Red Blood Cells

Objective: To quantify the formation of methemoglobin in isolated human RBCs upon exposure to DDS-NHOH.

Materials:

-

Freshly collected human whole blood with anticoagulant (e.g., heparin, EDTA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound (DDS-NHOH) stock solution (in a suitable solvent like DMSO or acetone)

-

Spectrophotometer

-

Drabkin's reagent (for total hemoglobin measurement)

-

Potassium ferricyanide and potassium cyanide (for methemoglobin standard curve)

Procedure:

-

RBC Isolation:

-

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet three times with cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.

-

Resuspend the final RBC pellet in PBS to the desired hematocrit (e.g., 20%).[4]

-

-

Incubation:

-

Measurement of Methemoglobin:

-

Following incubation, centrifuge the tubes at 1,000 x g for 5 minutes.

-

Lyse the RBCs by adding deionized water.

-

Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 577, and 630 nm) using a spectrophotometer.

-

Calculate the percentage of methemoglobin based on established equations.

-

-

Total Hemoglobin Measurement:

-

To normalize the data, determine the total hemoglobin concentration using Drabkin's reagent according to the manufacturer's instructions.

-

Protocol 2: Evaluation of Red Blood Cell Procoagulant Activity (Phosphatidylserine Exposure)

Objective: To measure the exposure of phosphatidylserine (PS) on the outer membrane of RBCs as an indicator of procoagulant activity.

Materials:

-

Isolated human RBCs (as described in Protocol 1)

-

Annexin V-FITC (or another fluorescent conjugate)

-

Binding Buffer (e.g., HEPES buffered saline containing calcium)

-

DDS-NHOH stock solution

-

Flow cytometer

Procedure:

-

RBC Treatment:

-

Staining:

-

After incubation, wash the RBCs with PBS.

-

Resuspend the RBCs in Binding Buffer.

-

Add Annexin V-FITC to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the sample with a 488 nm laser and detect the emission at ~530 nm (for FITC).

-

Quantify the percentage of Annexin V-positive cells, which represents the population of RBCs with exposed PS.

-

Protocol 3: Assessment of Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the cytotoxic effect of DDS-NHOH on PBMCs.

Materials:

-

Freshly isolated human PBMCs (e.g., via Ficoll-Paque density gradient centrifugation)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

DDS-NHOH stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed PBMCs in a 96-well plate at a density of approximately 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

-

Treatment:

-

Add various concentrations of DDS-NHOH to the wells. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified duration (e.g., 3 hours).[11]

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Visualizations

Caption: Experimental workflow for assessing DDS-NHOH toxicity in vitro.

Caption: Signaling pathway of this compound toxicity in red blood cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dapsone toxicity: some current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces premature removal of human erythrocytes by membrane reorganization and antibody binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] 26 Hemolysis and Anemia Induced by this compound | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 10. This compound, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methemoglobin formation by hydroxylamine metabolites of sulfamethoxazole and dapsone: implications for differences in adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hemolysis and Metabolic Lesion of G6PD Deficient RBCs in Response to this compound in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vitro action of dapsone and its derivatives on normal and G6PD-deficient red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dapsone-induced hemolytic anemia: role of glucose-6-phosphate dehydrogenase in the hemolytic response of rat erythrocytes to N-hydroxydapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A CASE OF DAPSONE-INDUCED HEMOLYTİC ANEMİA RELATED TO G6PD ENZYME DEFİCİENCY | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 17. Dapsone-induced hematologic toxicity: comparison of the methemoglobin-forming ability of hydroxylamine metabolites of dapsone in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.red [2024.sci-hub.red]

- 19. In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by this compound in Human Cells | PLOS One [journals.plos.org]

Animal Models of Dapsone Hydroxylamine-Induced Hematotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying dapsone hydroxylamine (DDS-NHOH)-induced hematotoxicity in animal models. Dapsone, a widely used sulfone antibiotic, can cause significant hematological adverse effects, primarily mediated by its reactive metabolite, this compound. Understanding the mechanisms and establishing robust animal models are crucial for developing safer therapeutic strategies and for preclinical screening of new drug candidates.

Introduction to this compound-Induced Hematotoxicity

Dapsone is metabolized in vivo to this compound (DDS-NHOH), which is considered the primary mediator of the drug's hematotoxic effects, including hemolytic anemia, methemoglobinemia, and an increased risk of thrombosis. DDS-NHOH is a direct-acting hemolytic agent that induces oxidative stress in red blood cells (RBCs). This oxidative stress leads to a cascade of damaging events, including the formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), oxidation of hemoglobin to methemoglobin, formation of Heinz bodies (precipitated, denatured hemoglobin), and alterations to the RBC membrane proteins and phospholipid asymmetry. These changes ultimately lead to premature clearance of RBCs from circulation by the spleen, resulting in hemolytic anemia.

Animal Models

The most commonly used animal model for studying DDS-NHOH-induced hematotoxicity is the rat , particularly Sprague-Dawley and other inbred strains. Rats are sensitive to the hemolytic effects of dapsone and its metabolites, and the toxicological profile observed in rats shows similarities to that in humans.

Quantitative Data Summary

The following tables summarize quantitative data from studies on DDS-NHOH-induced hematotoxicity in animal models.

Table 1: In Vitro Methemoglobin Formation

| Metabolite | Species | Emax (%) | EC50 (µM) | Reference |

| DDS-NHOH | Rat | 84 ± 2 | 828 ± 104 | |

| MADDS-NOH | Rat | 83 ± 8 | 1087 ± 283 | |

| DDS-NHOH | Human | 80 ± 2 | 95 ± 19 | |

| MADDS-NOH | Human | 79 ± 5 | 90 ± 17 |

*Monoacetylthis compound

Table 2: In Vivo Prothrombotic Effects in Rats

| Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |

| DDS-NHOH (single dose) | 50 or 100 | Increased thrombus formation | |

| DDS-NHOH (repeated dose) | 10 (daily for 4 days) | Increased thrombus formation |

Experimental Protocols

In Vivo Model of DDS-NHOH-Induced Hemolytic Anemia in Rats

This protocol describes the induction of hemolytic anemia in rats by administering DDS-NHOH.

Materials:

-

This compound (DDS-NHOH)

-

Vehicle for administration (e.g., saline, corn oil)

-

Male Sprague-Dawley rats (200-250 g)

-

51Cr-labeled red blood cells (for hemolysis assessment)

-

Anticoagulant (e.g., heparin, EDTA)

-

Standard laboratory equipment for animal handling, injection, and blood collection.

Procedure:

-

Preparation of 51Cr-labeled RBCs:

-

Collect blood from donor rats and label the RBCs with 51Cr as per standard protocols.

-

Re-infuse the labeled RBCs into isologous recipient rats.

-

-

DDS-NHOH Administration:

-

Prepare a solution or suspension of DDS-NHOH in the chosen vehicle.

-

Administer DDS-NHOH to the rats via intraperitoneal (i.p.) injection. Doses can range from 10 to 100 mg/kg depending on the desired severity of toxicity.

-

A control group should receive the vehicle only.

-

-

Blood Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, 24, 48 hours) from the tail vein or via cardiac puncture at the end of the study.

-

Use an appropriate anticoagulant.

-

-

Assessment of Hemolysis:

-

Measure the radioactivity in whole blood samples to determine the rate of disappearance of 51Cr-labeled RBCs. An increased rate of disappearance compared to controls indicates hemolysis.

-

The spleen can be harvested and its radioactivity measured to confirm sequestration of damaged RBCs.

-

-

Hematological Analysis:

-

Perform a complete blood count (CBC) to measure parameters such as hematocrit, hemoglobin concentration, and red blood cell count.

-

Prepare blood smears to examine RBC morphology for signs of damage, such as echinocytes and bite cells.

-

In Vitro Assessment of Methemoglobin Formation